

Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine

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Compound of Interest

Compound Name: 2-Amino-N-cyclohexyl-N-methylbenzylamine

Cat. No.: B195462

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Introduction

2-Amino-N-cyclohexyl-N-methylbenzylamine is a key impurity of the mucolytic drug Bromhexine Hydrochloride.[1][2] Its quantitative determination is crucial for ensuring the quality and safety of pharmaceutical formulations. This application note details a reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of **2-Amino-N-cyclohexyl-N-methylbenzylamine**. The described method is simple, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry.

Chromatographic Conditions

A robust HPLC method for the separation and quantification of **2-Amino-N-cyclohexyl-N-methylbenzylamine** has been established. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water, acidified with ortho-phosphoric acid. This ensures good peak shape and resolution of the analyte from other potential impurities.

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18 (Dimensions and particle size can vary, e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol : Water (90:10, v/v), pH adjusted to 2.5 with o-phosphoric acid[3]
Flow Rate	1.5 mL/min[3]
Column Temperature	40°C[3]
Detection Wavelength	240 nm[3]
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Method Validation Summary

The analytical method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[3] The validation parameters demonstrate the method's suitability for its intended purpose.

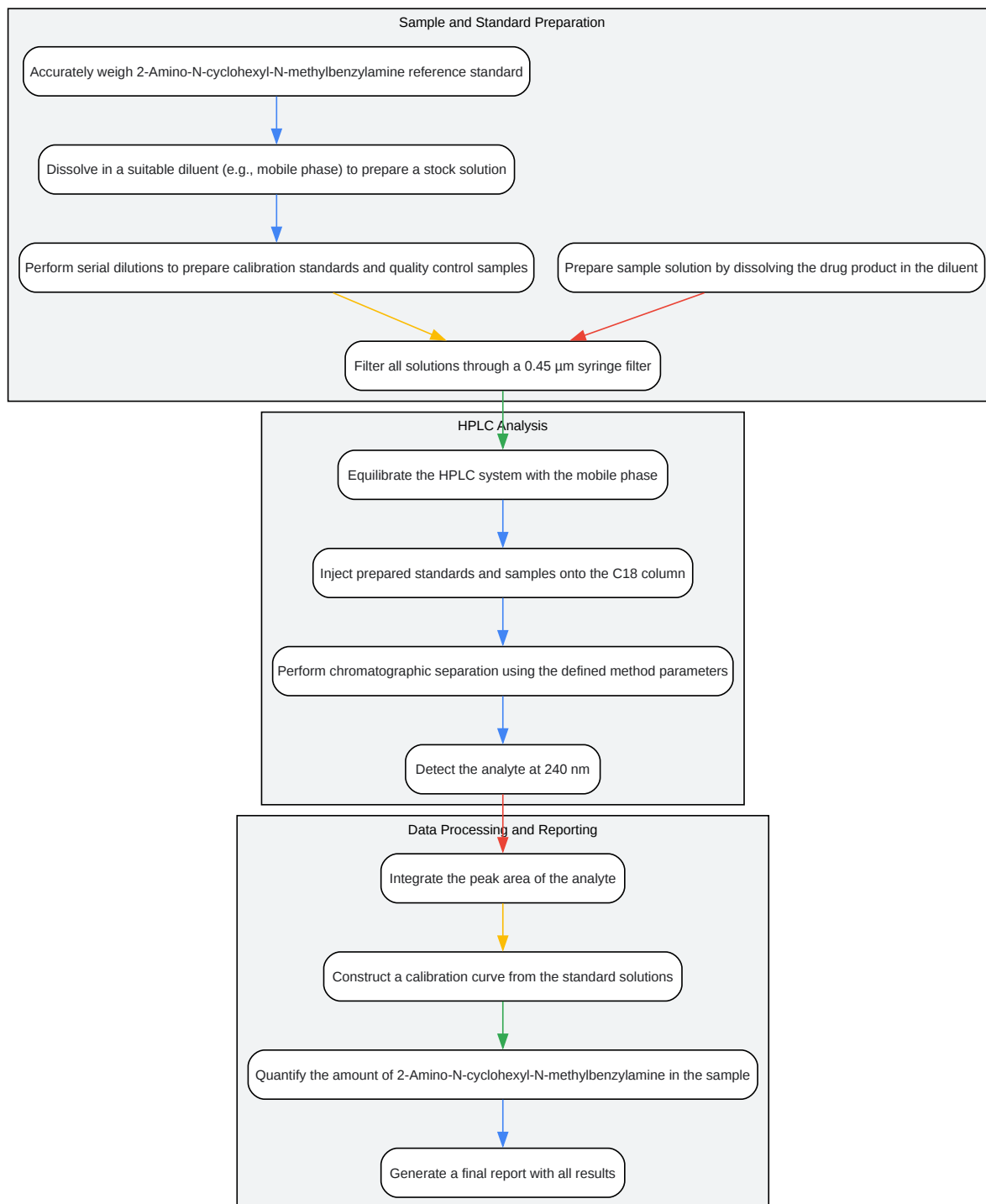
Table 2: Summary of Method Validation Data

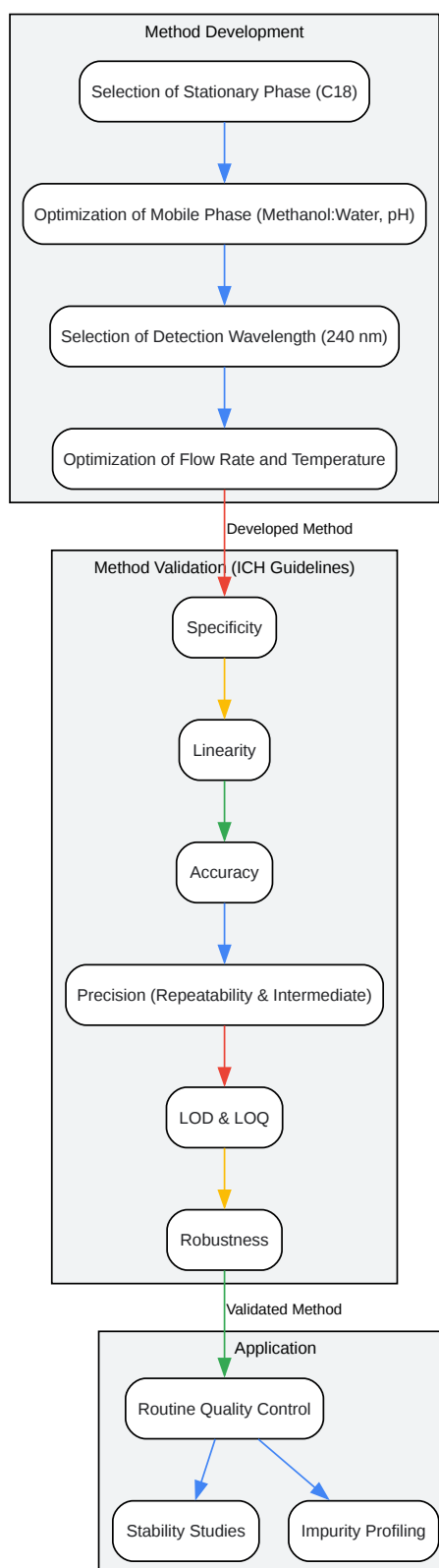
Validation Parameter	Result
Linearity Range (µg/mL)	0.20 - 10.00
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (RSD%)	< 2.0%
Limit of Detection (LOD)	~0.05 µg/mL
Limit of Quantitation (LOQ)	~0.15 µg/mL

Note: The validation data is based on similar impurities analyzed by this method and represents the expected performance for **2-Amino-N-cyclohexyl-N-methylbenzylamine**.

Experimental Workflow

The following diagram outlines the key steps in the analytical workflow for the HPLC analysis of **2-Amino-N-cyclohexyl-N-methylbenzylamine**.





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- 3. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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